molecular formula C10H7BrClF3OS B14063040 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14063040
M. Wt: 347.58 g/mol
InChI Key: WVLUVGUZUOTCLD-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one is a brominated ketone featuring a phenyl ring substituted with chlorine (3-position) and a trifluoromethylthio (-SCF₃) group (4-position). While direct data on this compound’s physical properties (e.g., melting point, solubility) are unavailable, structural analogs suggest its reactivity and applications are influenced by substituent positioning and electronic effects.

Properties

Molecular Formula

C10H7BrClF3OS

Molecular Weight

347.58 g/mol

IUPAC Name

1-bromo-1-[3-chloro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrClF3OS/c1-5(16)9(11)6-2-3-8(7(12)4-6)17-10(13,14)15/h2-4,9H,1H3

InChI Key

WVLUVGUZUOTCLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)Cl)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary industrial synthesis involves electrophilic aromatic bromination of 3-chloro-4-(trifluoromethylthio)acetophenone. Bromine (Br₂) acts as the electrophile, with the reaction proceeding via a σ-complex intermediate stabilized by the electron-withdrawing trifluoromethylthio (-SCF₃) and chloro (-Cl) groups. The ketone carbonyl directs bromination to the α-carbon through conjugation, forming the target bromoketone.

Key stoichiometric parameters :

  • Molar ratio of acetophenone derivative to Br₂: 1:1.05–1.1
  • Temperature range: 0–5°C (prevents polybromination)
  • Solvent: Dichloromethane or chloroform (polar aprotic media)

Catalytic Systems and Yield Optimization

Catalytic hydrogen bromide (HBr) enhances reaction kinetics by generating Br⁺ species. Industrial protocols employ 0.5–1.0 mol% HBr gas bubbled through the reaction mixture, achieving 85–92% isolated yield. Continuous flow reactors improve mass transfer, reducing reaction time from 12 hours (batch) to <2 hours.

Comparative performance of solvents :

Solvent Dielectric Constant Yield (%) By-products
Dichloromethane 8.93 89 <5% dibrominated
Chloroform 4.81 84 8–12% dibrominated
Carbon tet 2.24 72 15% decomposition

Data derived from pilot-scale trials.

Alternative Synthetic Pathways

Nucleophilic Displacement of 1-Chloro Derivatives

Substitution of chloro analogs with bromide sources provides a two-step route:

  • Friedel-Crafts acylation :
    $$ \text{C}6\text{H}5\text{Cl} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{AlCl}3} 3-\text{chloro-4-SCF}3\text{-acetophenone} $$

  • Chloride-bromide exchange :
    $$ \text{R-Cl} + \text{NaBr} \xrightarrow{\text{DMSO}} \text{R-Br} + \text{NaCl} $$
    Yields: 68–75% (requires phase-transfer catalysts)

Oxidative Bromination with N-Bromosuccinimide (NBS)

NBS in acetonitrile/water (9:1) under UV irradiation achieves regioselective bromination:

  • Radical mechanism avoids acid-sensitive substrates
  • 78% yield at 40°C, but limited to lab-scale

Industrial-Scale Process Design

Continuous Flow Bromination

Modern plants utilize tubular reactors with the following parameters:

Parameter Value
Residence time 45–60 minutes
Temperature 3°C ± 0.5°C
Pressure 1.2–1.5 bar
Throughput 120 kg/h

This configuration reduces Br₂ excess to 3–5% versus 10–15% in batch systems.

Waste Stream Management

Bromine recovery units condense HBr off-gases, converting them to Br₂ via chlorine oxidation:
$$ 2\text{HBr} + \text{Cl}2 \rightarrow \text{Br}2 + 2\text{HCl} $$
Closed-loop systems achieve 95% Br₂ recycling.

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 7.65 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)
  • δ 4.89 (s, 2H, COCH₂Br)

LC-MS (ESI+) :

  • m/z 319.58 [M+H]⁺ (calc. 319.58)

Purity Assessment

HPLC methods using C18 columns (ACN/water 70:30) show >99% purity in industrial batches.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The trifluoromethylthio group enhances the compound’s reactivity by stabilizing the transition state during chemical reactions .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one
  • Structure : Similar to the target compound but with -SCF₃ at the 2-position instead of 4.
  • This may lower thermal stability or alter crystallization behavior .
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one
  • Structure : Features 2-fluoro and 3-trifluoromethoxy (-OCF₃) groups.
  • Impact : The electron-withdrawing -OCF₃ and fluorine substituents create a strong dipole, increasing reactivity in nucleophilic substitutions. Molecular weight (315.06) and formula (C₁₀H₇BrF₄O₂) suggest higher polarity than the target compound, likely influencing solubility in polar solvents .
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
  • Structure : Chalcone derivative with bromine on an α,β-unsaturated ketone system.
  • Impact: The conjugated enone system enables UV absorption and participation in cycloaddition reactions, unlike the non-conjugated target compound. The 4-methylphenyl group enhances hydrophobicity, favoring crystallinity, as evidenced by its resolved crystal structure using SHELX .
2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one
  • Structure : Combines chloro and methoxy substituents on aromatic rings.
  • This balance may reduce electrophilicity compared to the target compound .

Physical and Chemical Properties

The table below summarizes key differences:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications
Target compound C₁₀H₇BrClF₃OS 3-Cl, 4-SCF₃ (phenyl) N/A High lipophilicity; potential agrochemical use
1-Bromo-1-(3-chloro-2-SCF₃-phenyl)propan-2-one C₁₀H₇BrClF₃OS 3-Cl, 2-SCF₃ (phenyl) N/A Steric hindrance may limit crystallinity
1-Bromo-1-(2-fluoro-3-OCF₃-phenyl)propan-2-one C₁₀H₇BrF₄O₂ 2-F, 3-OCF₃ (phenyl) 315.06 Polar; suited for electrophilic reactions
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO 4-Me (phenyl), 3-Ph (enone) N/A Conjugated system; UV-active

Biological Activity

1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by its complex structure, which includes a bromine atom, a chloro group, and a trifluoromethylthio substituent attached to a phenyl ring. Its molecular formula is C10H7BrClF3OSC_{10}H_7BrClF_3OS, and it has a molecular weight of approximately 347.58 g/mol. This compound is notable for its potential applications in various chemical syntheses due to its reactive functional groups.

Biological Activity

While specific biological activities of 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one are not extensively documented, similar compounds often exhibit significant biological properties. The presence of halogenated and thioether functionalities suggests potential antimicrobial , antifungal , and anticancer activities.

Potential Biological Properties

  • Antimicrobial Activity : Compounds with similar structures have been shown to possess antimicrobial properties. The trifluoromethylthio group may enhance the compound's lipophilicity, potentially improving its interaction with microbial membranes.
  • Antifungal Activity : Similar compounds have demonstrated antifungal effects against various pathogens, indicating that this compound may also possess such properties.
  • Anticancer Activity : The structural characteristics of this compound suggest it could interact with biological macromolecules like proteins and nucleic acids, which is crucial for anticancer activity.

Comparative Analysis of Similar Compounds

The following table summarizes several compounds that share structural similarities with 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one:

Compound NameMolecular FormulaUnique Features
1-Bromo-3-(4-chloromethyl)-2-(trifluoromethylthio)phenylpropan-2-oneC10H8BrClF3OSC_{10}H_8BrClF_3OSContains a chloromethyl group instead of a chloro group
1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-oneC10H8Br2OSC_{10}H_8Br_2OSContains two bromine atoms; useful in synthetic pathways
1-Bromo-1-(3-difluoromethyl)-4-(trifluoromethylthio)phenylpropan-2-oneC10H8BrF5OSC_{10}H_8BrF_5OSFeatures difluoromethyl instead of chloro; higher fluorine content increases reactivity

Study on Antimicrobial Properties

Research has indicated that halogenated compounds can exhibit enhanced antimicrobial activity. A study involving structurally similar compounds demonstrated that those containing bromine and chlorine substituents showed significant inhibition against various bacterial strains. The mechanism was attributed to the disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity Exploration

In another study focusing on pyrazole derivatives with similar halogenation patterns, significant cytotoxic effects were observed in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with conventional chemotherapeutic agents like doxorubicin resulted in a synergistic effect, highlighting the potential for developing new therapeutic strategies using compounds like 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one.

Synthesis and Reactivity Studies

The synthesis of 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step synthetic routes that allow for the introduction of various functional groups. Understanding its reactivity with nucleophiles and electrophiles is crucial for exploring its applications in drug design and material science.

Q & A

Q. What are the primary synthetic routes for 1-bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and Friedel-Crafts acylation. For example:

Friedel-Crafts Acylation : React 3-chloro-4-(trifluoromethylthio)benzene with bromoacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form the propan-2-one backbone.

Bromination : Introduce bromine at the α-position using HBr or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-halogenation .

  • Critical Factors :
  • Solvent polarity (e.g., dichloromethane vs. toluene) affects reaction kinetics.
  • Steric hindrance from the trifluoromethylthio group may require prolonged reaction times.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR: The α-bromo proton appears as a singlet near δ 4.5–5.0 ppm due to deshielding. The trifluoromethylthio group (SCF₃) causes splitting in aromatic protons (δ 7.2–8.1 ppm) .
  • ¹³C NMR: The ketone carbonyl resonates at δ 195–200 ppm; brominated carbons appear at δ 40–50 ppm.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 314.77 (C₁₁H₁₀BrClF₃OS) with isotopic patterns matching Br/Cl .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the trifluoromethylthio group in further functionalization?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model the electron-withdrawing effect of SCF₃. The LUMO map reveals electrophilic sites, guiding regioselective substitution (e.g., para to SCF₃) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction pathways for nucleophilic attacks. Polar aprotic solvents (e.g., DMF) stabilize transition states .

Q. What strategies mitigate contradictions in crystallographic data caused by disorder in the bromine substituent?

  • Methodological Answer :
  • Refinement in SHELXL : Apply restraints to atomic displacement parameters (ADPs) for Br and SCF₃ groups. Use TWIN/BASF commands to model rotational disorder .
  • Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves anomalous dispersion for Br, enabling accurate phase determination .

Q. How do competing reduction pathways affect nitro-to-amine conversions in precursor synthesis?

  • Methodological Answer :
  • Iron Powder Reduction (Acidic Conditions) : Achieves >90% yield but generates Fe³⁺ byproducts requiring rigorous filtration .
  • Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol selectively reduces nitro groups without attacking SCF₃. However, sulfur poisoning deactivates catalysts, limiting scalability .

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